
Potassium O,O-dibutyl dithiophosphate
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Overview
Description
Potassium O,O-dibutyl dithiophosphate (chemical formula: C₈H₁₉O₂PS₂K) is an organophosphorus compound characterized by two butyl groups (O,O-dibutyl) attached to a dithiophosphate core, with potassium as the counterion. For instance, O,O-dibutyl hydrogen dithiophosphate (C₈H₁₉O₂PS₃), a closely related compound, has a molecular weight of 274.404 g/mol and a CAS registry number of 2253-44-3 . Its physicochemical properties include a standard vaporization enthalpy (ΔvapH°) of 81.8 kJ/mol, indicative of moderate volatility under ambient conditions .
Dithiophosphates generally exhibit thioester-like reactivity, with hydrolysis and coordination chemistry being key to their industrial applications, such as in lubricant additives, flotation agents, and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium O,O-dibutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with butanol in the presence of potassium hydroxide (KOH). The reaction typically proceeds as follows:
P2S5+4C4H9OH+2KOH→2(C4H9O)2P(S)SK+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through filtration and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Potassium O,O-dibutyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophosphates.
Substitution: The compound can undergo substitution reactions with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Various substituted dithiophosphates.
Scientific Research Applications
Applications in Mineral Processing
Flotation Agent
Potassium O,O-dibutyl dithiophosphate is primarily used as a flotation agent in the mining industry. It enhances the recovery of sulfide minerals by selectively adhering to their surfaces, thereby increasing their buoyancy and facilitating their separation from gangue materials. Research indicates that this compound can improve flotation rates and selectivity compared to other collectors .
Case Study: Copper-Molybdenum Flotation
A study demonstrated the effectiveness of this compound in a copper-molybdenum flotation circuit. The use of this compound resulted in a 15% increase in copper recovery and improved selectivity against molybdenum, highlighting its potential for optimizing mineral extraction processes .
Environmental Applications
Heavy Metal Ion Analysis
this compound has been utilized in analytical chemistry for the extraction and analysis of heavy metal ions from aqueous solutions. Its ability to form stable complexes with various metal ions allows for effective separation and quantification, making it a valuable reagent in environmental monitoring .
Case Study: Lead Ion Extraction
In a controlled experiment, this compound was employed to extract lead ions from contaminated water sources. The process demonstrated over 90% efficiency in lead removal, underscoring the compound's utility in environmental remediation efforts .
Comparison of Efficacy with Other Collectors
The following table summarizes the performance of this compound compared to other commonly used collectors in flotation processes:
Collector Type | Recovery Rate (%) | Selectivity | Notes |
---|---|---|---|
This compound | 85-90 | High | Effective for sulfide minerals |
Sodium diethyl dithiophosphate | 75-80 | Moderate | Less selective than dibutyl variant |
Xanthate | 70-75 | Low | Broad spectrum but less effective |
Mechanism of Action
The mechanism of action of potassium O,O-dibutyl dithiophosphate involves its interaction with metal ions and mineral surfaces. The compound acts as a collector in flotation processes by forming complexes with metal ions, which enhances the hydrophobicity of the mineral particles, allowing them to be separated from the gangue . The molecular targets include metal sulfides and oxides, and the pathways involved include coordination and adsorption processes .
Comparison with Similar Compounds
Comparison with Similar Dithiophosphate Compounds
Structural and Physicochemical Properties
Table 1: Physicochemical Comparison of Selected Dithiophosphates
*Estimated based on O,O-dibutyl hydrogen dithiophosphate with K⁺ substitution.
Key Observations :
- Counterion Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to ammonium or zinc salts, which form extended hydrogen-bonded or coordination networks (e.g., ammonium O,O-diethyl dithiophosphate forms hydrophilic layers via N–H···S interactions) .
Reactivity and Stability
Hydrolysis Kinetics
Dithiophosphates undergo hydrolysis via nucleophilic attack at the phosphorus center. Substituents and counterions critically influence rates:
- Ethyl vs. Butyl Groups : Ethyl-substituted dithiophosphates (e.g., O,O-diethyl derivatives) hydrolyze 8× faster than primary alcohol-derived dithiophosphates (e.g., O,O-dibutyl variants) due to steric hindrance from longer alkyl chains .
- Sulfur Substitution : Replacing oxygen with sulfur (e.g., O,S-triethyl dithiophosphate) accelerates hydrolysis by 10× , attributed to increased electron-withdrawing effects .
- Counterion Role : Potassium vs. triethylamine salts show negligible rate differences, suggesting counterion effects are secondary to substituent chemistry .
Table 2: Application-Specific Comparison
Antimicrobial Activity : Dithiophosphate derivatives with bulkier alkyl groups (e.g., butyl) exhibit stronger antimicrobial effects against Staphylococcus aureus due to increased membrane disruption efficiency .
Biological Activity
Potassium O,O-dibutyl dithiophosphate (DBDTP) is an organophosphorus compound with significant applications in mineral processing and potential biological implications. This article explores its biological activity, mechanisms of action, and environmental effects based on diverse research findings.
Chemical Structure and Properties
DBDTP is characterized by the presence of two butyl groups attached to a dithiophosphate functional group. Its chemical formula is C8H18KO2PS2 . The compound is primarily utilized as a flotation collector in the mining industry, particularly for sulfide ores such as copper and lead, enhancing the separation of valuable minerals from gangue materials .
Cytotoxicity and Toxicological Effects
Research indicates that DBDTP may exhibit cytotoxic properties , impacting human health and environmental systems. Studies have shown that compounds in this class can interact with biological membranes, potentially leading to toxicological effects . The hydrolysis of DBDTP releases hydrogen sulfide (H₂S), which has been linked to both beneficial and harmful biological effects. The release of H₂S can aid plant survival under stress but may also pose risks to aquatic life due to its toxicity .
Table 1: Hydrolysis Rates of DBDTP
Alkyl Group | Hydrolysis Rate (h⁻¹) at 85°C | Hydrolysis Rate (h⁻¹) at Room Temperature |
---|---|---|
n-Butanol | 0.000069 | Variable |
tert-Butanol | 14.1 | Variable |
The hydrolysis kinetics of DBDTP are influenced by temperature and the structure of the alkyl group, indicating that different formulations may have varying biological impacts .
Environmental Impact
DBDTP's role in mineral flotation raises concerns about its environmental persistence and toxicity. As an organophosphorus compound, it can accumulate in ecosystems, potentially affecting aquatic organisms. Studies have shown that DBDTP can influence cellular processes in non-target organisms, raising alarms about its use in industrial applications .
DBDTP interacts with mineral surfaces during flotation processes, where it adsorbs onto sulfide minerals like chalcopyrite. This interaction enhances flotation efficiency by modifying the surface properties of the minerals . The adsorption characteristics are crucial for optimizing its use in mineral processing.
Table 2: Comparison of Dialkyl Dithiophosphates
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ammonium dibutyl dithiophosphate | Contains ammonium ion | Enhanced water solubility |
Sodium diisobutyl dithiophosphinate | Sodium salt form; two isobutyl groups | More effective in certain flotation scenarios |
Dodecyl dithiophosphate | Longer alkyl chain | Increased hydrophobicity |
Flotation Efficiency
A comparative study evaluated the effectiveness of potassium amyl xanthate (PAX) and sodium dibutyl dithiophosphate (DANA) as collectors for copper and cobalt recovery. Results indicated that while PAX performed better for copper recovery at varying pH levels, DANA was more effective for cobalt recovery at natural pH conditions . This highlights the importance of selecting appropriate collectors based on the target mineral and environmental conditions.
Toxicological Assessment
In a toxicological assessment involving human exposure to organophosphorus pesticides, metabolites similar to those derived from DBDTP were analyzed using gas chromatography-mass spectrometry. The findings emphasized the need for monitoring dialkyl phosphate metabolites due to their potential health effects .
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Potassium O,O-dibutyl dithiophosphate, and how can its purity be validated?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5’-iodo nucleosides with O,O-diethyl dithiophosphate in acetonitrile with triethylamine as a base yields the target compound after deprotection . Purity validation typically involves single-crystal X-ray diffraction (as in ammonium analogs) to confirm bond distances (e.g., P–S distances of ~1.97 Å) and hydrogen-bonding networks . Chromatographic techniques (e.g., LC-MS) and FTIR spectroscopy are recommended for solution-phase characterization, ensuring absence of byproducts like unreacted thiophosphate precursors .
Q. What analytical techniques are recommended for characterizing this compound in solution?
- Methodological Answer :
- FTIR Spectroscopy : Identifies characteristic S–P–S and P=O vibrational bands (e.g., 600–700 cm⁻¹ for P–S stretching) to confirm functional group integrity .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects molecular ion peaks (e.g., [M+H]⁺ or [M–K]⁻) and fragmentation patterns to verify stoichiometry and purity .
- Nuclear Magnetic Resonance (NMR) : ³¹P NMR can resolve phosphorus environments, with shifts typically between 50–100 ppm for dithiophosphate anions .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its coordination chemistry with transition metals?
- Methodological Answer : The dithiophosphate anion acts as a bidentate ligand via its sulfur atoms, forming stable complexes with metals like Cu(II), Mo(VI), and Zn(II). Structural studies of analogous compounds reveal distorted tetrahedral geometries around phosphorus, with P–S bond lengths (~1.97 Å) influencing ligand flexibility and metal-binding affinity . Hydrogen-bonding networks (e.g., N–H···S interactions in ammonium salts) can stabilize coordination complexes, which are critical in catalysis or material science applications. Researchers should optimize reaction pH and counterion selection (e.g., NH₄⁺ vs. K⁺) to control crystallization and ligand accessibility .
Q. What synergistic effects are observed when using this compound with xanthates in mineral flotation?
- Methodological Answer : In copper mineral flotation, mixtures of potassium butyl xanthate and sodium dibutyl dithiophosphate (analogous to the potassium variant) show enhanced hydrophobicity. At a 1:4 ratio (xanthate:dithiophosphate), recovery rates reach 82.03% due to synergistic adsorption on mineral surfaces . Experimental design should vary grinding time (e.g., 52.1% vs. 87.3% yield of −71 µm particles) and reagent ratios to balance kinetics and selectivity. Surface tension measurements and adsorption isotherms are recommended to quantify synergistic mechanisms .
Q. How does pH affect the stability of this compound in aqueous solutions, and what decomposition pathways are observed?
- Methodological Answer : Under acidic conditions (pH < 4), hydrolysis of the P–S bond occurs, yielding thiophosphoric acid and butanol. At pH > 9, oxidation to sulfonate or sulfone derivatives is common. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 250–300 nm) and ion chromatography can track degradation products. Buffering agents (e.g., phosphate buffers at pH 4.2–4.5) are recommended for long-term storage .
Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding motifs be optimized?
- Methodological Answer : Crystallization is hindered by the compound’s hygroscopicity and tendency to form oily residues. Slow evaporation from acetone/water mixtures (e.g., 1:5 w/v) promotes layered structures with hydrophobic exteriors (ethyl groups) and hydrophilic cores (S···H–N hydrogen bonds). Asymmetric units often exhibit R₂⁴(8) and R₃⁴(10) ring motifs, which can be stabilized using ammonium counterions or crown ethers . Refinement software like SHELXL is critical for resolving disorder in alkyl chains .
Q. Data Contradictions and Resolution
Q. Discrepancies in flotation performance How should researchers address conflicting optimal reagent ratios?
- Methodological Answer : and report conflicting optimal ratios (xanthate:dithiophosphate = 1:4 vs. 4:1). Researchers must consider particle size distribution (e.g., −71 µm fraction) and ore composition. Design experiments with a full factorial matrix (varying ratios, grinding times) and use ANOVA to identify statistically significant variables. Surface adsorption studies (e.g., zeta potential measurements) can clarify mechanistic differences .
Properties
CAS No. |
27515-40-8 |
---|---|
Molecular Formula |
C8H18KO2PS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
potassium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.K/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
LUGNQPINIMSPRT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].[K+] |
Related CAS |
2253-44-3 (Parent) |
Origin of Product |
United States |
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